4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties . This compound’s unique structure allows it to interact with various biological systems, making it a valuable subject of scientific research.
Preparation Methods
The synthesis of 4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the benzenesulfonamide group. One common synthetic route includes the reaction of 2-methylthiazole with ethyl bromide to form 2-ethyl-2-methylthiazole. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Scientific Research Applications
4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s antimicrobial properties make it a candidate for studying bacterial and fungal infections.
Medicine: It is investigated for its potential use in developing new drugs with anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
Similar compounds to 4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide include other thiazole derivatives such as:
- 2-ethyl-4-methylthiazole
- Ethyl 2-aminothiazole-4-acetate
- 2-(2-carboxy-4-methylthiazol-5-yl)ethyl phosphate
These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the thiazole ring with the benzenesulfonamide group in this compound provides distinct properties that make it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-ethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-3-12-4-6-14(7-5-12)20(17,18)15-9-8-13-10-19-11(2)16-13/h4-7,10,15H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABBRVRRIFBDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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